molecular formula C13H16N2O3 B2789942 N-cyclopropyl-N'-(2-methoxy-5-methylphenyl)oxamide CAS No. 899956-23-1

N-cyclopropyl-N'-(2-methoxy-5-methylphenyl)oxamide

Cat. No. B2789942
CAS RN: 899956-23-1
M. Wt: 248.282
InChI Key: LGNNIZXPEDCVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N'-(2-methoxy-5-methylphenyl)oxamide, also known as CX-5461, is a small molecule inhibitor that has been shown to target RNA polymerase I transcription. It has been studied for its potential use in cancer treatment due to its ability to selectively kill cancer cells while leaving healthy cells unharmed.

Mechanism of Action

N-cyclopropyl-N'-(2-methoxy-5-methylphenyl)oxamide targets RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This results in the inhibition of ribosomal RNA synthesis and subsequent nucleolar stress, which activates the p53 pathway and induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective cytotoxic effect on cancer cells while leaving healthy cells unharmed. It has been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of the p53 pathway. This compound has also been shown to inhibit the growth of cancer cells in preclinical models.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopropyl-N'-(2-methoxy-5-methylphenyl)oxamide is its selectivity for cancer cells, which reduces the risk of toxicity to healthy cells. Another advantage is its ability to induce cell cycle arrest and apoptosis in cancer cells through the activation of the p53 pathway. One limitation of this compound is its potential for off-target effects, which may affect the accuracy of experimental results. Another limitation is its potential for resistance, which may limit its effectiveness in cancer treatment.

Future Directions

For N-cyclopropyl-N'-(2-methoxy-5-methylphenyl)oxamide research include the development of more potent and selective inhibitors of RNA polymerase I transcription, the identification of biomarkers that can predict response to this compound treatment, and the development of combination therapies that can enhance the efficacy of this compound in cancer treatment. Additionally, further studies are needed to investigate the potential for off-target effects and resistance to this compound.

Synthesis Methods

The synthesis of N-cyclopropyl-N'-(2-methoxy-5-methylphenyl)oxamide involves several steps, including the reaction of 2-methoxy-5-methylphenylamine with ethyl 2-bromoacetate, the formation of the oxamide intermediate, and the final cyclization to form the cyclopropyl ring. The synthesis has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

N-cyclopropyl-N'-(2-methoxy-5-methylphenyl)oxamide has been extensively studied for its potential use in cancer treatment. It has been shown to selectively kill cancer cells by inhibiting RNA polymerase I transcription, which leads to the downregulation of ribosomal RNA synthesis and subsequent nucleolar stress. This stress triggers a p53-dependent pathway that induces cell cycle arrest and apoptosis in cancer cells. This compound has been tested in preclinical models of various cancer types, including breast, ovarian, and prostate cancer.

properties

IUPAC Name

N-cyclopropyl-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-8-3-6-11(18-2)10(7-8)15-13(17)12(16)14-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNNIZXPEDCVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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